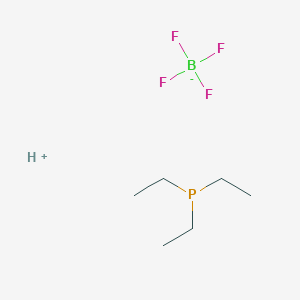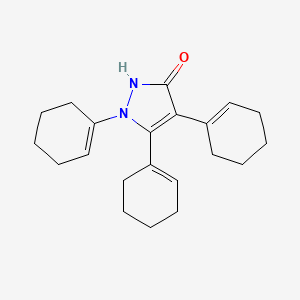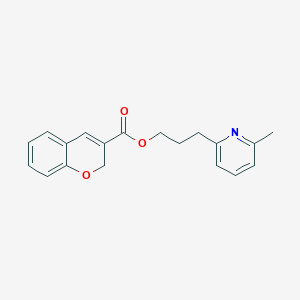
3-(6-Methylpyridin-2-yl)propyl 2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-(6-Methylpyridin-2-yl)propyl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 6-methyl-2-pyridinecarboxaldehyde with a suitable chromene derivative under acidic or basic conditions . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid or sodium hydroxide. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-(6-Methylpyridin-2-yl)propyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Scientific Research Applications
3-(6-Methylpyridin-2-yl)propyl 2H-chromene-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(6-Methylpyridin-2-yl)propyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The chromene core is known to interact with enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar compounds to 3-(6-Methylpyridin-2-yl)propyl 2H-chromene-3-carboxylate include:
Hydroxy [3-(6-Methylpyridin-2-yl)propyl]formamide: This compound shares the pyridine ring but differs in its functional groups.
Spiropyrans: These compounds have a similar chromene core but differ in their isomerization properties and applications.
The uniqueness of this compound lies in its specific combination of the chromene and pyridine rings, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C19H19NO3 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
3-(6-methylpyridin-2-yl)propyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C19H19NO3/c1-14-6-4-8-17(20-14)9-5-11-22-19(21)16-12-15-7-2-3-10-18(15)23-13-16/h2-4,6-8,10,12H,5,9,11,13H2,1H3 |
InChI Key |
QWWPBQAKOYSTEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)CCCOC(=O)C2=CC3=CC=CC=C3OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


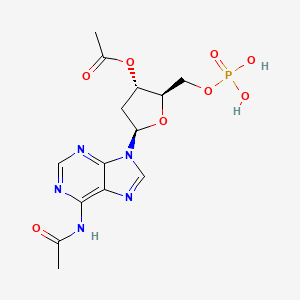
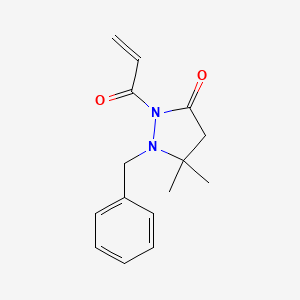

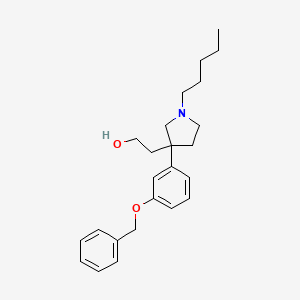
![2-Chloro-3-methyl-4-((1R,3S,5S)-1,3,6-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12922027.png)
![2-Cyclopropyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B12922032.png)
![4-Chloro-5-{[(naphthalen-2-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12922037.png)
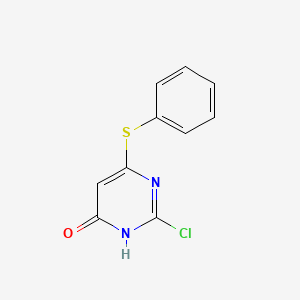
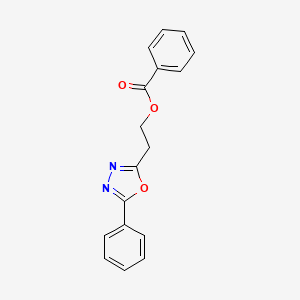
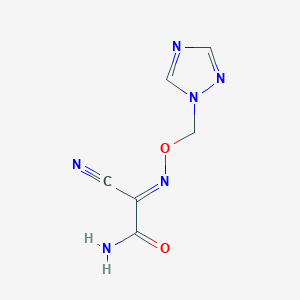
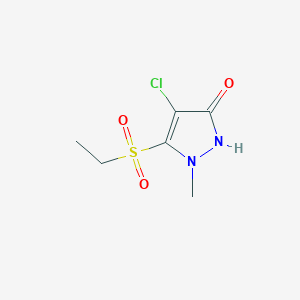
![N-[(5-Chloro-2-methoxyphenyl)methyl]adenosine](/img/structure/B12922064.png)
